molecular formula C14H19N3O2S B5305052 4-(hydroxymethyl)-1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperidin-4-ol

4-(hydroxymethyl)-1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperidin-4-ol

Cat. No. B5305052
M. Wt: 293.39 g/mol
InChI Key: QKWYEUNZBWRBDZ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperidin-4-ol is a chemical compound that has been studied for its potential in various scientific research applications. This compound is also known as THP-1 and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of THP-1 is not fully understood. However, it has been found that THP-1 can activate the Nrf2/ARE pathway, which is a pathway that regulates the expression of antioxidant and detoxifying enzymes. THP-1 can also inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
THP-1 has been found to have various biochemical and physiological effects. THP-1 can increase the expression of antioxidant and detoxifying enzymes, which can protect cells from oxidative stress-induced damage. THP-1 can also inhibit the expression of genes involved in inflammation and cell survival, which can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using THP-1 in lab experiments is that it has been found to be relatively non-toxic. THP-1 has also been found to be stable in various conditions, which makes it suitable for use in lab experiments. However, one of the limitations of using THP-1 is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of lab experiments.

Future Directions

There are several future directions for the study of THP-1. One direction is to further investigate the mechanism of action of THP-1. Another direction is to study the potential of THP-1 in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the development of new synthesis methods for THP-1 could lead to the discovery of new analogs with improved properties. Finally, the use of THP-1 in combination with other drugs could lead to the development of more effective treatments for various diseases.

Synthesis Methods

THP-1 can be synthesized using different methods. One of the methods involves the reaction of 4-piperidone with 5-(1H-pyrazol-3-yl)-2-thiophenemethanol in the presence of sodium borohydride. The product is then oxidized using sodium chlorite to obtain THP-1. Another method involves the reaction of 4-piperidone with 5-(1H-pyrazol-3-yl)-2-thiophenemethanol in the presence of hydrochloric acid and sodium cyanoborohydride. The product is then treated with sodium chlorite to obtain THP-1.

Scientific Research Applications

THP-1 has been studied for its potential in various scientific research applications. One of the applications is in the field of neuroscience. THP-1 has been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. THP-1 has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.
THP-1 has also been studied for its potential in the field of cancer research. THP-1 has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. THP-1 has also been studied for its potential in the treatment of breast cancer and leukemia.

properties

IUPAC Name

4-(hydroxymethyl)-1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c18-10-14(19)4-7-17(8-5-14)9-11-1-2-13(20-11)12-3-6-15-16-12/h1-3,6,18-19H,4-5,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWYEUNZBWRBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)O)CC2=CC=C(S2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(hydroxymethyl)-1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperidin-4-ol

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